4-Chloro-6-phenylpyrimidine-2-thiol
Description
Properties
IUPAC Name |
6-chloro-4-phenyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-9-6-8(12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGFVKHXWLGTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-phenylpyrimidine-2-thiol typically involves the reaction of 4-chloro-6-phenylpyrimidine with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-phenylpyrimidine-2-thiol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the phenyl group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alkoxides), solvents (ethanol, methanol), and catalysts (base catalysts like sodium hydroxide).
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed:
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its anti-inflammatory and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in various models.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Chloro-6-phenylpyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, further enhancing its inhibitory effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde: Similar structure but with an azido group at position 2 and a carbaldehyde group at position 5.
4,6-Diphenylpyrimidine-2-thiol: Similar structure but with phenyl groups at positions 4 and 6 instead of a chlorine atom at position 4.
Uniqueness: 4-Chloro-6-phenylpyrimidine-2-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and biological activity Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound for synthetic chemistry
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-6-phenylpyrimidine-2-thiol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of precursor pyrimidines using POCl₃ or PCl₅ under reflux (80–100°C) in anhydrous conditions is common. Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine to chlorinating agent), and controlling temperature to minimize side products like over-chlorinated derivatives . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating the thiol derivative.
Q. How should researchers safely handle and store this compound to prevent degradation or hazards?
- Methodological Answer : The compound’s thiol group is sensitive to oxidation; storage under inert gas (N₂/Ar) at –20°C in amber vials is recommended. Safety protocols include using fume hoods, PPE (nitrile gloves, lab coats), and avoiding contact with oxidizing agents. Waste must be segregated and neutralized with 10% sodium bicarbonate before disposal via licensed hazardous waste services .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm aromatic protons (δ 7.2–8.5 ppm) and thiol group (broad singlet ~δ 3.5 ppm).
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELX software for structure refinement. Parameters like R-factor (<0.05) and data-to-parameter ratio (>15:1) ensure accuracy .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 249.6).
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to assess electrophilicity. Exact exchange terms (e.g., hybrid functionals) improve accuracy for thermochemical properties like bond dissociation energies. Software like Gaussian or ORCA can simulate IR spectra and electrostatic potential maps to identify reactive sites (e.g., sulfur in thiol group) .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values or toxicity profiles may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation steps:
- Standardize assays using identical cell lines (e.g., HEK-293 vs. HeLa) and controls (DMSO ≤0.1%).
- Validate results via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
- Perform acute toxicity studies in rodent models (e.g., LD₅₀ determination) to correlate in vitro/in vivo data .
Q. How can the thiol group in this compound be functionalized to enhance stability or bioactivity?
- Methodological Answer : Thiols undergo alkylation (e.g., with methyl iodide) or oxidation to disulfides (using H₂O₂). For drug design, protecting the thiol as a prodrug (e.g., acetylated derivative) improves metabolic stability. Reaction progress is monitored via LC-MS, and products are characterized by HRMS and 2D NMR (e.g., NOESY for stereochemistry) .
Q. What computational and experimental approaches elucidate the reaction mechanisms of this compound in nucleophilic substitutions?
- Methodological Answer :
- Kinetic Studies : Pseudo-first-order conditions with excess nucleophile (e.g., NaN₃) to determine rate constants (k) at varying temperatures (Arrhenius plot for Eₐ).
- DFT Transition State Analysis : Locate TS structures using QST2/QST3 methods; compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms).
- Isotopic Labeling : ³⁵S-labeled thiol derivatives track sulfur participation in intermediates via radio-TLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
